N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine
CAS No.: 61383-57-1
Cat. No.: VC16256961
Molecular Formula: C15H10BrFN2S
Molecular Weight: 349.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61383-57-1 |
|---|---|
| Molecular Formula | C15H10BrFN2S |
| Molecular Weight | 349.2 g/mol |
| IUPAC Name | N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C15H10BrFN2S/c16-11-3-7-13(8-4-11)18-15-19-14(9-20-15)10-1-5-12(17)6-2-10/h1-9H,(H,18,19) |
| Standard InChI Key | GJCNMVXIUMVYDI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Br)F |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic name N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine reflects its substitution pattern: a 2-aminothiazole ring substituted at position 4 with a 4-fluorophenyl group and at the amino group with a 4-bromophenyl moiety . Its molecular formula is C₁₅H₁₀BrFN₂S, with a molecular weight of 373.3 g/mol .
Structural Characterization
Key spectral identifiers include:
The crystal structure remains unreported, but computational models predict planar geometry for the thiazole ring, with dihedral angles between aromatic substituents influencing electronic interactions .
Synthetic Methodologies
Core Thiazole Formation
The 2-aminothiazole scaffold is typically synthesized via the Hantzsch thiazole synthesis, involving cyclization of α-haloketones with thioureas . For example, phenacyl bromide derivatives react with thiourea in ethanol under reflux to yield 2-aminothiazoles :
Suzuki-Miyaura Coupling
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 373.3 g/mol | |
| Solubility | Low in H₂O; soluble in DMSO, DMF | |
| LogP (Predicted) | 3.8 ± 0.5 | |
| Stability | Stable at RT; sensitive to UV light |
The logP value suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug design .
Biological Activity and Hypothesized Mechanisms
Antimicrobial Effects
Thiazoles with halogenated aryl groups exhibit broad-spectrum antimicrobial activity. A 2021 review highlighted MIC values of 4–16 μg/mL against Staphylococcus aureus for 4-(4-chlorophenyl)-2-aminothiazole derivatives .
Applications in Drug Discovery
LSD1 Inhibitor Scaffolds
Thiazole-2-amines serve as precursors for lysine-specific demethylase 1 (LSD1) inhibitors, which react with triflic anhydride or sulfonyl chlorides to form sulfonamide prodrugs . For instance:
Radiolabeling and Imaging
The bromine atom provides a site for ¹²³I/¹²⁵I radiolabeling, enabling SPECT imaging of tumor targets .
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